3-Bromo-5-phenoxypyridine
Overview
Description
3-Bromo-5-phenoxypyridine: is an organic compound with the molecular formula C11H8BrNO. It is a brominated derivative of phenoxypyridine, characterized by the presence of a bromine atom at the third position and a phenoxy group at the fifth position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
3-Bromo-5-phenoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .
Mode of Action
As a building block in organic synthesis, its mode of action would depend on the specific reactions it undergoes to form the desired compound .
Biochemical Pathways
It is known to be used in suzuki–miyaura coupling reactions, which are widely applied in the synthesis of various organic compounds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
As a building block in organic synthesis, its effects would depend on the specific compound it is incorporated into .
Action Environment
It is known to be stable under normal temperatures and pressures .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-phenoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of cellular responses to stress and inflammation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain cancer cells by targeting glycolytic and mitochondrial metabolism . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in alterations in cellular processes such as metabolism, proliferation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, studies have shown that the compound can reduce the growth of malignant peripheral nerve sheath tumors in a dose-dependent manner . High doses may result in toxicity and adverse effects on normal cellular functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it targets glycolytic and mitochondrial metabolism, leading to the inhibition of key metabolic pathways in cancer cells . These interactions can result in changes in the levels of metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It may interact with transporters and binding proteins that facilitate its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that the compound reaches its site of action, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenoxypyridine typically involves the bromination of 5-phenoxypyridine. One common method includes the reaction of 5-phenoxypyridine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or distillation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenoxypyridines.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Oxidized derivatives of phenoxypyridine.
Reduction Products: Reduced forms of the compound with altered functional groups.
Comparison with Similar Compounds
3-Bromo-5-methoxypyridine: Similar structure but with a methoxy group instead of a phenoxy group.
3-Bromo-5-chloropyridine: Contains a chlorine atom at the fifth position instead of a phenoxy group.
3-Bromo-5-fluoropyridine: Features a fluorine atom at the fifth position.
Uniqueness: 3-Bromo-5-phenoxypyridine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.
Properties
IUPAC Name |
3-bromo-5-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAAKVXECVQWOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631775 | |
Record name | 3-Bromo-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28232-63-5 | |
Record name | 3-Bromo-5-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80631775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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